molecular formula C8H10O B1597331 Bicyclo[2.2.2]oct-5-en-2-one CAS No. 2220-40-8

Bicyclo[2.2.2]oct-5-en-2-one

Cat. No.: B1597331
CAS No.: 2220-40-8
M. Wt: 122.16 g/mol
InChI Key: UJVGEBBKXJLFPB-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-en-2-one is an organic compound with the molecular formula C8H10O. It is a bicyclic ketone characterized by a unique structure where two cyclohexane rings are fused together with a double bond at the 5-position. This compound is also known as bicyclo[2.2.2]octenone and is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]oct-5-en-2-one can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by oxidation. Another method includes the intramolecular alkylation of bromo enones derived from carvone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]oct-5-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bicyclo[2.2.2]oct-5-en-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-5-en-2-one involves its reactivity at the carbonyl group and the double bond. The carbonyl group can participate in nucleophilic addition reactions, while the double bond can undergo electrophilic addition. These reactive sites make it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.2]oct-5-en-2-one is unique due to its combination of a bicyclic structure with a double bond and a carbonyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

bicyclo[2.2.2]oct-5-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-7H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVGEBBKXJLFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944854
Record name Bicyclo[2.2.2]oct-5-en-2-one
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Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2220-40-8
Record name Bicyclo(2.2.2)oct-5-en-2-one
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Record name Bicyclo[2.2.2]oct-5-en-2-one
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Record name Bicyclo[2.2.2]oct-5-en-2-one
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Synthesis routes and methods I

Procedure details

A mixture of 7.0 g of α-acetoxyacrylonitrile and 3.2 g of 1,3-cyclohexadiene was heated in a closed microwave tube at 90° C. for 24 h. The obtained brown oil was taken up in DCM and evaporated. The crude mixture was washed over a pad of Celite (2 cm) using 300 mL of Hept-EtOAc (9:1) and then concentrated in vacuo. The yellow oil was redissolved in 10 mL DMSO and 3.2 g of KOH, dissolved in 5 mL water, was carefully added. The resulting black mixture was stirred for 2 d at rt, diluted with water and extracted 3 times with Hept. The combined organic phases were washed 3 times with brine, dried over Na2SO4 and concentrated in vacuo to obtain 1.0 g of rac-(1R*,4R*)-bicyclo[2.2.2]oct-5-en-2-one as beige solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 5-chloro-5-cyanobicyclo[2,2,2]oct-2-ene (65 g, 0.39 mol) (representing several runs of the foregoing procedure) in dimethyl sulfoxide (500 mL) was added potassium hydroxide (87.4 g, 1.56 mol) and water (30 mL). The resulting mixture was stirred at room temperature for 15 h, diluted with water (1000 mL) and extracted with ether (4×500 mL). The combined ether extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by chromatography on silica gel, eluting with mixtures of diethyl ether (1% to 5%) in petroleum ether, to give bicyclo[2,2,2]oct-5-en-2-one (23.8 g. 50% yield) as a white solid, 1H NMR (300 MHz, CDCl3) δ 1.53˜1.84 (m, 4H), 2.01˜2.02 (m, 2H), 2.96˜2.99 (m, 1H), 3.11˜3.13 (m, 1H), 6.15˜6.21 (m, 1H), 6.43˜6.48 (m, 1H); GCMS (m/z): 122.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
87.4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and molecular weight of bicyclo[2.2.2]oct-5-en-2-one?

A1: The molecular formula is C8H10O, and the molecular weight is 122.16 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to elucidate the structure, particularly proton (1H) and carbon (13C) NMR. Infrared (IR) spectroscopy helps identify the carbonyl group through its characteristic stretching frequency.

Q3: How does the presence of the carbonyl group influence the reactivity of this compound?

A3: The carbonyl group significantly impacts reactivity, acting as an electrophilic site. This allows for nucleophilic additions at the carbonyl carbon (C-2). Additionally, the carbonyl can participate in reactions like enolate formation, enabling alkylation reactions at the alpha position. []

Q4: Can you explain the concept of the carbonyl group acting as a homoconjugated electron-releasing substituent in this compound?

A4: Research has shown that in electrophilic additions, the carbonyl group in this compound can surprisingly behave as an electron-donating group even though it is not directly conjugated to the double bond. This is attributed to hyperconjugative interactions between the carbonyl's lone pair electrons and the sigma and pi orbitals of the adjacent carbon atoms. This effect influences the regioselectivity of electrophilic attack on the molecule. []

Q5: What makes this compound a valuable synthetic intermediate?

A5: Its rigid bridged structure and the presence of reactive functionalities (carbonyl and alkene) make it a useful scaffold for building complex molecules. It serves as a precursor for various ring systems found in natural products.

Q6: What is the significance of Diels-Alder reactions in the context of this compound synthesis?

A6: Diels-Alder reactions are frequently employed to construct the this compound framework. [, , , , , , ] The reaction of a suitable diene with a dienophile bearing a carbonyl group can afford the desired bicyclic system in a highly convergent manner.

Q7: What are some examples of rearrangement reactions involving bicyclo[2.2.2]oct-5-en-2-ones in natural product synthesis?

A7: Rearrangement reactions are crucial for diversifying the this compound scaffold. For example: * Pinacol-type rearrangements: Used to shift substituents and introduce functionality. [, ] * Oxa-di-π methane rearrangements: Employed to access triquinane skeletons, as demonstrated in the synthesis of (±)-modhephene and (±)-isocomene. [, ] * Ring enlargement reactions: Allow for the synthesis of larger ring systems, as seen in the preparation of bicyclo[3.2.2]non-6-en-2-ones and bicyclo[4.2.2]decanes. [, , ]

Q8: How can bridgehead substitution be achieved in this compound?

A8: Formal bridgehead substitution, particularly replacing a methoxy group with hydrogen, has been achieved via a sequence of pinacol-type rearrangements, showcasing a strategy for manipulating bridgehead substituents. [, ]

Q9: How has photochemistry been employed in reactions with this compound derivatives?

A9: Photochemical reactions provide unique pathways for skeletal reorganization. For instance, photoinduced [, ]-acyl migrations of bicyclo[3.2.2]non-6-en-2-ones have been used to access cis-bicyclo[4.3.0]non-4-en-7-ones. [] Furthermore, photochemical oxadi-π-methane rearrangements (both 1,2- and 1,3-acyl shifts) offer routes to tricyclic ketones and cyclobutanones, respectively. [, ]

Q10: Can you illustrate the use of this compound in the total synthesis of a natural product?

A10: The total synthesis of (±)-nakafuran-8, a marine furanosesquiterpene, exemplifies the use of this bicyclic system. The key steps include formal bridgehead substitution on a this compound system and a double ring-enlargement strategy to install the bicyclo[4.2.2]decane core of the target molecule. [, ]

Q11: Are there any examples of using organocatalysis in reactions involving bicyclo[2.2.2]oct-5-en-2-ones?

A11: Yes, organocatalysis has been successfully employed. For example, a chiral amine catalyst facilitated the enantioselective Michael addition of β-keto sulfones to bicyclo[2.2.2]oct-5-en-2-ones. The resulting adducts underwent an intramolecular aldol-Smiles rearrangement, providing optically active bicyclic structures. []

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